(S)-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid
Overview
Description
(S)-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid, also known as S-TFEP or TFEP, is a synthetic organic compound with a wide range of applications in scientific research and development. It is a chiral compound with a trifluoroethyl group attached to the piperidine ring, and is a powerful reagent for the synthesis of other compounds. Its unique properties make it a versatile reagent for a range of synthetic processes, and it is used in the production of pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
Matrix Metalloproteinase Inhibition
One significant application of carboxylic acids containing a substituted piperidine, such as (S)-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid, is in the inhibition of matrix metalloproteinases (MMPs). Research has shown that these compounds can effectively inhibit selected MMPs (MMP-2, -3, -8, -9, and -13) with low nanomolar potency while sparing MMP-1 and MMP-7. This can have implications in various medical and biological research areas, particularly in understanding tissue remodeling and degenerative diseases (Pikul et al., 2001).
Isolation from Natural Sources
(S)-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid has been isolated from natural sources, such as the leaves of Trifolium repens (white clover). This research provides valuable insights into the natural occurrence and potential biological roles of this compound (Thomson et al., 1953).
Synthesis and Characterization
The synthesis and characterization of (S)-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid and its derivatives have been explored in various studies. These studies provide essential information on the chemical properties, potential applications, and methods for producing this compound. For example, research on the synthesis of fluorinated retinoids via crossed aldol condensation highlights the role of this compound in developing new chemical entities (Mead et al., 1985).
Potential in Cancer Research
Certain derivatives of (S)-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid have been evaluated for their potential as anticancer agents. The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents is an example of such research, indicating the compound's relevance in developing novel therapeutic agents (Rehman et al., 2018).
Application in Neurology
The uptake and metabolism of related compounds, like delta 1-piperidine-2-carboxylic acid, in the brain have been studied. These studies provide insights into the neurological implications and potential therapeutic applications of (S)-1-(2,2,2-Trifluoroethyl)piperidine-2-carboxylic acid in neurology (Chang & Charles, 1995).
properties
IUPAC Name |
(2S)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)5-12-4-2-1-3-6(12)7(13)14/h6H,1-5H2,(H,13,14)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODWKBQNKPGAIL-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)C(=O)O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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